molecular formula C8H8Cl3N3O4S2 B1669243 Clorsulon CAS No. 60200-06-8

Clorsulon

Cat. No.: B1669243
CAS No.: 60200-06-8
M. Wt: 380.7 g/mol
InChI Key: QOVTVIYTBRHADL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Clorsulon, a compound belonging to the benzenesulphonamide family, is primarily targeted against liver flukes, specifically Fasciola hepatica and Fasciola gigantica . These parasites are the primary targets due to their detrimental effects on the health of livestock, particularly cattle and sheep .

Mode of Action

This compound works by inhibiting various enzymes involved in the glycolytic process of flukes . This interaction disrupts the flukes’ ability to obtain energy from glucose . As a result, the levels of ATP, the cellular fuel, are depressed .

Biochemical Pathways

The affected biochemical pathway is the glycolytic pathway, which is the primary source of energy in flukes . This compound acts as a competitive inhibitor of 8-phosphoglycerate kinase and phospho-glyceromutase . This inhibition blocks the oxidation of glucose to acetate and propionate , leading to a decrease in ATP levels within the fluke .

Pharmacokinetics

After administration, this compound is quickly absorbed into the bloodstream . Maximum plasma levels are achieved 14 to 24 hours after oral administration, and about 6 hours after subcutaneous injection . This compound binds strongly (~75%) to plasma proteins .

Result of Action

The molecular and cellular effects of this compound’s action result in the disruption of the flukes’ energy production . This leads to a decrease in motility and induces swelling and blebbing in F. hepatica mature flukes . Ultimately, this disruption in energy production leads to the death of the flukes .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the delivery form and the administered dose can affect the efficacy against specific parasites . Furthermore, this compound is often used in combination with other antiparasitic agents like ivermectin, which can enhance its efficacy .

Biochemical Analysis

Biochemical Properties

Clorsulon plays a significant role in biochemical reactions. It inhibits the enzymes implicated in the glycolytic pathway, the primary source of energy in flukes .

Cellular Effects

This compound is absorbed by flukes and disrupts their cellular energy production . It inhibits glycolysis, leading to a decrease in ATP levels in the fluke . This disruption of energy production has a significant impact on cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes in the glycolytic pathway. It acts as a competitive inhibitor of 8-phosphoglycerate kinase and phospho-glyceromutase . By blocking the oxidation of glucose to acetate and propionate, it disrupts the primary source of energy in flukes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound shows a time-dependent effect on flukes. After single oral administrations of this compound to rats experimentally infested by flukes, it was shown that this compound is absorbed by flukes . The compound’s stability and long-term effects on cellular function are observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in cattle, after intraruminal administrations of 14C this compound at a level dose of 10 mg/kg bw, the maximum peak plasma levels occurred at about 24 hours after dosing . The elimination of total radioactivity from plasma was biphasic .

Metabolic Pathways

This compound is involved in the glycolytic pathway, a crucial metabolic pathway. It interacts with enzymes such as 8-phosphoglycerate kinase and phospho-glyceromutase . By inhibiting these enzymes, this compound disrupts the oxidation of glucose to acetate and propionate, affecting metabolic flux .

Transport and Distribution

This compound is rapidly absorbed into the bloodstream . When Fasciola hepatica ingest it (in plasma and bound to RBCs), they are killed because glycolysis is inhibited and cellular energy production is disrupted .

Subcellular Localization

The subcellular localization of this compound is primarily within the flukes that ingest it. It is absorbed by the flukes and disrupts their cellular energy production, leading to their death .

Chemical Reactions Analysis

Clorsulon undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, iron powder, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Clorsulon is unique among anthelmintic agents due to its specific action against liver flukes. Similar compounds include:

Compared to these compounds, this compound is particularly effective against mature liver flukes and has a unique mechanism of action that targets the glycolytic pathway .

Properties

IUPAC Name

4-amino-6-(1,2,2-trichloroethenyl)benzene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl3N3O4S2/c9-7(8(10)11)3-1-4(12)6(20(14,17)18)2-5(3)19(13,15)16/h1-2H,12H2,(H2,13,15,16)(H2,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVTVIYTBRHADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)S(=O)(=O)N)S(=O)(=O)N)C(=C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045488
Record name Clorsulon
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Molecular Weight

380.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

60200-06-8
Record name Clorsulon
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Record name Clorsulon [USAN:USP:INN:BAN]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of clorsulon?

A1: this compound is a benzenesulfonamide drug that acts as a potent fasciolicide. While its precise mechanism of action is not fully elucidated, it is believed to primarily target the parasite's energy metabolism. [, , , , ]

Q2: How does this compound's targeting of energy metabolism affect Fasciola hepatica?

A2: this compound disrupts energy production in the parasite, likely by inhibiting enzymes crucial for carbohydrate metabolism. This disruption leads to a depletion of energy reserves and ultimately results in parasite death. [, , , ]

Q3: Does this compound affect immature stages of Fasciola hepatica?

A3: Research shows this compound exhibits efficacy against both mature and, to a lesser extent, immature stages of Fasciola hepatica. Its efficacy against immature stages appears to be dose-dependent, with higher doses demonstrating greater effectiveness. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H9Cl2NO4S2, and its molecular weight is 362.23 g/mol. []

Q5: Has this compound been formulated for different routes of administration?

A5: Yes, this compound has been formulated for both oral and subcutaneous administration in various studies. It has been administered as a suspension for oral dosing and as an injectable solution for subcutaneous administration. [, , , , , , , , , , ]

Q6: Does this compound exhibit differences in pharmacokinetic parameters between sheep and goats?

A7: Yes, goats appear to eliminate this compound more efficiently than sheep. Studies have shown a higher elimination rate constant and lower area under the curve in goats compared to sheep, which might explain reported differences in this compound efficacy between the two species. [, ]

Q7: How is this compound primarily excreted from the body in sheep and goats?

A8: this compound is primarily excreted unchanged in the urine in both sheep and goats. This suggests that minimal metabolism of the drug occurs in these species. [, ]

Q8: Does the co-administration of ivermectin affect the pharmacokinetics of this compound?

A9: While co-administration of ivermectin does not significantly affect the plasma levels of this compound, it does reduce its secretion into milk. This is attributed to drug-drug interactions mediated by ABCG2, a transporter protein involved in drug efflux, which is inhibited by ivermectin. [, ]

Q9: What is the efficacy of this compound against mature Fasciola hepatica infections in cattle?

A10: this compound demonstrates high efficacy against mature Fasciola hepatica infections in cattle. Studies report efficacy exceeding 99% in reducing fluke burden when administered at dosages of 3.5 mg/kg and 7 mg/kg. [, , , ]

Q10: How effective is this compound against Fasciola gigantica in naturally infected cattle?

A11: Research suggests this compound exhibits high efficacy against Fasciola gigantica in naturally infected cattle. Studies show that animals treated with this compound remain negative for Fasciola eggs in fecal samples even ten weeks after treatment. [, ]

Q11: Can this compound be used to treat Nanophyetus salmincola infections in coyotes?

A12: Studies show that this compound is ineffective against Nanophyetus salmincola infections in coyotes, even at a dosage of 16 mg/kg. [, ]

Q12: Has resistance to this compound been reported in Fasciola hepatica?

A13: While there are no definitive reports of this compound resistance in Fasciola hepatica, some studies suggest a potential for reduced efficacy. Notably, reduced this compound efficacy has been observed in areas with reported triclabendazole resistance, indicating potential cross-resistance mechanisms. [, ]

Q13: What analytical techniques are commonly employed for this compound analysis?

A14: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying this compound in various matrices, including milk and plasma. [, , , ]

Q14: Are there any alternative analytical techniques for this compound detection?

A15: Yes, more advanced techniques like high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed for this compound analysis in milk, offering enhanced sensitivity and selectivity. [, ]

Q15: Does this compound interact with drug transporters, particularly in the context of milk secretion?

A16: Yes, studies show that this compound interacts with the ABCG2 transporter, which plays a key role in drug secretion into milk. This interaction explains the observed reduction in this compound milk concentration when co-administered with ABCG2 inhibitors like ivermectin and abamectin. [, , , ]

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